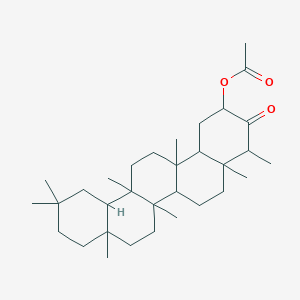
Acetic acid, 4,4a,6b,8a,11,11,12b,14a-octamethyl-3-oxodocosahydropicen-2-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 4,4a,6b,8a,11,11,12b,14a-octamethyl-3-oxodocosahydropicen-2-yl ester: is a complex organic compound with a molecular formula of C32H52O2 It is a triterpenoid ester, which means it is derived from triterpenes, a class of chemical compounds composed of three terpene units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 4,4a,6b,8a,11,11,12b,14a-octamethyl-3-oxodocosahydropicen-2-yl ester typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes:
Oxidation: The precursor triterpenoid undergoes oxidation to introduce the necessary functional groups.
Esterification: The oxidized triterpenoid is then reacted with acetic acid under acidic conditions to form the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent decomposition of intermediates.
Purification: Techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Acids and Bases: For facilitating esterification and substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex triterpenoid derivatives, while reduction may produce simpler alcohols or hydrocarbons.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: There is ongoing research into the potential therapeutic applications of this compound, particularly in the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which acetic acid, 4,4a,6b,8a,11,11,12b,14a-octamethyl-3-oxodocosahydropicen-2-yl ester exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It may bind to specific receptors on cell surfaces, triggering signaling cascades.
Gene Expression: The compound can influence gene expression, leading to changes in protein synthesis and cellular functions.
Comparaison Avec Des Composés Similaires
- 4,4,6a,6b,8a,11,12,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl acetate .
- Olean-12-en-3-ol,3-acetate .
- (4R,4aS,6aR,6bR,8aR,12aS,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydro-3(2H)-picenone .
Uniqueness: The uniqueness of acetic acid, 4,4a,6b,8a,11,11,12b,14a-octamethyl-3-oxodocosahydropicen-2-yl ester lies in its specific structural configuration and the presence of multiple methyl groups, which can influence its reactivity and interactions with biological molecules.
Propriétés
IUPAC Name |
(4,4a,6a,6b,8a,11,11,14a-octamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O3/c1-20-26(34)22(35-21(2)33)18-24-29(20,6)11-10-23-30(24,7)15-17-32(9)25-19-27(3,4)12-13-28(25,5)14-16-31(23,32)8/h20,22-25H,10-19H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEZSGNYRAQMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C(CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














